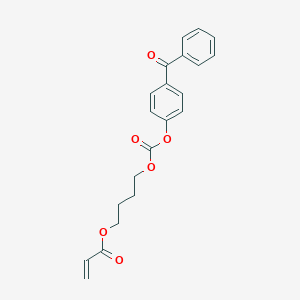

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester

Description

Properties

IUPAC Name |

4-(4-benzoylphenoxy)carbonyloxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-2-19(22)25-14-6-7-15-26-21(24)27-18-12-10-17(11-13-18)20(23)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJDJFHDOJHPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075183 | |

| Record name | 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131513-00-3 | |

| Record name | 4-[[(4-Benzoylphenoxy)carbonyl]oxy]butyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131513-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(((4-benzoylphenoxy)carbonyl)oxy)butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131513003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 4-(((4-BENZOYLPHENOXY)CARBONYL)OXY)BUTYL-ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9NY190TSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 4-(4-Benzoylphenoxy)Carbonyloxybutanol

The first critical intermediate is prepared through a two-step protocol:

Step 1: Formation of 4-Benzoylphenoxy Chloroformate

4-Benzoylphenol reacts with phosgene (or triphosgene as a safer alternative) in anhydrous dichloromethane at 0–5°C, yielding the corresponding chloroformate.

Step 2: Butanediol Carbonate Formation

The chloroformate reacts with 1,4-butanediol in a 1:1 molar ratio under inert atmosphere, catalyzed by pyridine to neutralize HCl byproducts:

Acrylate Esterification

The terminal hydroxyl group of the butanol intermediate is esterified with acrylic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry CH₂Cl₂:

Reaction Conditions :

-

Temperature: 0°C → room temperature (24–48 hr)

-

Yield: ~65–72% (crude), improving to >85% after purification.

-

Workup: Filtration to remove dicyclohexylurea (DCU), followed by column chromatography (SiO₂, CHCl₃ eluent).

Acid Chloride Route for Large-Scale Synthesis

Acryloyl Chloride Preparation

Acrylic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic DMF:

Direct Esterification

The butanol intermediate reacts with acryloyl chloride in anhydrous THF, catalyzed by triethylamine:

Advantages :

Drawbacks :

-

Requires strict moisture control.

-

HCl byproduct may degrade acid-sensitive intermediates.

Comparative Analysis of Methods

| Parameter | DCC/DMAP Route | Acid Chloride Route |

|---|---|---|

| Catalyst Cost | High (DCC, DMAP) | Low (Et₃N) |

| Reaction Time | 24–48 hr | 4–6 hr |

| Yield (Pure) | 72–78% | 68–70% |

| Byproducts | DCU (easily filtered) | HCl (requires neutralization) |

| Scalability | Moderate | High |

Critical Process Considerations

Inhibition of Acrylate Polymerization

Radical inhibitors (e.g., hydroquinone, 0.1–0.5 wt%) are essential during both synthesis and purification. Elevated temperatures (>40°C) accelerate oligomerization, necessitating strict thermal control.

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Material Science

Polymer Synthesis :

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester is utilized in the synthesis of polymers that exhibit photoresponsive properties. These polymers can be used in applications such as liquid crystal displays (LCDs) where they serve as photoalignment layers. The ability to control the anchoring strength of liquid crystals through light exposure is critical for improving device performance .

Case Study: Liquid Crystal Devices

A study evaluated the use of azobenzene-containing polymers as alignment layers in nematic liquid crystal devices. The findings indicated that varying the illumination intensity during polymerization significantly enhanced the anchoring strength and response time of the liquid crystal cells, demonstrating the potential of this compound in high-performance display technologies .

Pharmaceutical Applications

Drug Delivery Systems :

The compound's ester functionality allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of pharmaceutical agents. Its compatibility with various active pharmaceutical ingredients makes it a candidate for developing controlled-release formulations.

Case Study: Controlled Release Formulations

Research has shown that incorporating this ester into polymer matrices can lead to sustained release profiles for hydrophobic drugs, thereby improving therapeutic efficacy and patient compliance .

Analytical Chemistry

Chromatographic Techniques :

this compound can be analyzed using high-performance liquid chromatography (HPLC). It serves as a standard or internal reference in various analytical methods due to its stability and well-characterized properties.

Data Table: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile + Water + Formic Acid |

| Particle Size | 3 µm for UPLC applications |

| Purpose | Isolation of impurities |

This method is scalable and applicable for pharmacokinetic studies, allowing for precise quantification of the compound in biological samples .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The benzoylphenoxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester

- CAS No.: 131513-00-3

- Molecular Formula : C₂₁H₂₀O₆

- Molecular Weight : 368.38 g/mol

- Structure: Features a butyl ester backbone with a 4-benzoylphenoxycarbonyloxy substituent ().

Physical Properties :

- Density : 1.191 g/cm³

- Boiling Point : 516.3°C at 760 mmHg

- Refractive Index : 1.549

- Vapor Pressure : 9.08 × 10⁻¹¹ mmHg at 25°C ().

Functional Groups: The compound contains an acrylate ester group, a benzoylphenyl moiety, and a carbonyloxy linker.

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Structural and Functional Differences

Substituent Complexity: The target compound includes a benzoylphenoxycarbonyloxy group, enhancing steric bulk and UV reactivity compared to simpler esters like butyl acrylate ().

Ethyl (4-bromobenzoyl)acetate () replaces benzoyl with bromobenzoyl, altering electronic properties and reactivity in synthetic pathways.

Backbone Variation: 2-Methylpropenoic acid derivatives () feature methyl substituents on the acrylate group, influencing polymerization kinetics and mechanical properties in resulting polymers.

Application and Performance Comparison

- Photochemical Applications: The target compound’s benzoylphenoxy group suggests utility as a UV initiator or crosslinker in coatings, akin to benzophenone derivatives (). Simpler acrylates (e.g., butyl acrylate) are used in adhesives and elastomers but lack UV-specific functionality ().

- Toxicity and Handling: The methylpropenoic acid derivative (CAS 210967-81-0) poses acute oral toxicity (H302) and skin irritation risks (), whereas the target compound’s hazards remain undocumented. 4-Phenoxybutyl acrylate requires regulatory compliance due to EPA significant new use rules ().

Thermodynamic and Solubility Behavior

- Boiling Points : The target compound’s high boiling point (516.3°C) reflects its large molecular size and polar groups, contrasting sharply with butyl acrylate (145–147°C) ().

- Solubility: The benzoylphenoxy group likely reduces water solubility compared to unsubstituted acrylates, aligning with its higher logP value (3.94) ().

Biological Activity

2-Propenoic acid, 4-(4-benzoylphenoxy)carbonyloxybutyl ester, also known by its CAS number 131513-00-3, is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and material sciences. Its unique structure, characterized by the presence of a benzoylphenoxy group, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C21H20O6

- Molecular Weight : 368.38 g/mol

- Boiling Point : 110°C at 101.3 kPa

- Density : 1.124 g/cm³ at 20°C

- LogP : 3.7 at pH 4-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological systems, particularly its potential as an anti-inflammatory agent and its role in drug delivery systems.

Research indicates that compounds with similar structures often exhibit activity through:

- Receptor Modulation : Compounds like this may act as antagonists or agonists at specific receptors involved in inflammatory processes.

- Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial in the inflammatory pathway, thereby reducing inflammation.

In Vitro Studies

- Anti-inflammatory Activity :

- Cell Culture Experiments :

In Vivo Studies

- Animal Models :

- Toxicological Assessments :

Data Table: Biological Activity Summary

Q & A

Q. What advanced characterization methods elucidate degradation pathways under accelerated aging conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acrylic acid derivatives) under high-temperature/humidity stress .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life data, accounting for autocatalytic ester hydrolysis .

Key Considerations for Experimental Design

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure vs. XRD for crystallinity) .

- Reagent Purity : Source reagents with >95.0% purity (HPLC-certified) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.